molecular formula C20H12O7 B1331526 2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid CAS No. 518-41-2

2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Cat. No. B1331526
CAS RN: 518-41-2
M. Wt: 364.3 g/mol
InChI Key: QCGYJIWVJKJCCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the synthesis of complex benzoic acid derivatives, different strategies are employed. For instance, the treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid leads to a skeletal transformation yielding a compound with a 2-(5-oxofuran-2-ylidene)-1-benzothienyl-3-one core, depending on the reaction conditions . Another approach involves microbial dihydroxylation of benzoic acid, followed by oxidative and rearrangement reactions to produce a variety of cyclohexanecarboxylic acid derivatives with high enantiomeric excess . Additionally, thiosalicylic acid is used in the presence of Tetra-n-butylammonium bromide/methanol solvent system to synthesize 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives with significant stereo selectivity .

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using spectral and elemental analysis data . For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond, which is indicative of the complex interactions within these molecules .

Chemical Reactions Analysis

The papers describe various chemical reactions, including oxidative and rearrangement processes, that lead to the formation of novel compounds . For instance, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involves thermal heterocyclization and base-promoted cycle opening of an intermediate, demonstrating the complexity of reactions that can be involved in the synthesis of benzoic acid derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid" are not detailed in the provided papers, the described compounds exhibit a range of properties based on their molecular structures. For example, the crystal structure analysis provides insights into bond lengths and suggests the presence of conjugated systems, which can affect the physical properties such as melting points and solubility .

Scientific Research Applications

Fluorescence Probes for Detecting Reactive Oxygen Species

  • Fluorescence Probes for hROS and −OCl Detection : Novel fluorescence probes were developed using derivatives of fluorescein for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and hypochlorite (−OCl) in biological and chemical applications. These probes were shown to be resistant to light-induced autoxidation and could visualize −OCl in stimulated neutrophils (Setsukinai et al., 2003).

Synthesis and Corrosion Inhibition

  • Corrosion Inhibitors in Acidic Media : Fluorescein derivatives were synthesized and found to be effective as corrosion inhibitors for mild steel in acidic environments. These compounds protect mild steel by adsorbing on its surface (Arrousse et al., 2021).

Sensor Development

  • Colorimetric Sensor for Cysteine Detection : A hybrid xanthene-based sensor was designed for the detection of cysteine, demonstrating high selectivity and utility in living tissues (Peng et al., 2020).

Cellular Imaging

  • Fluorescence-labeled Nanoparticles for Imaging : Fluorescein synthesized inside zeolite-Y pores showed increased photostability and utility in imaging applications like confocal fluorescence microscopy (Chrétien et al., 2004).

Zn(II) Detection

  • Zn(II) Detection in Biological Systems : Fluorescein-based dyes were developed for detecting Zn(II) with high sensitivity and specificity, applicable in biological systems (Nolan et al., 2005).

Biological Activity

  • Anti-HIV Activity : Some xanthone derivatives, structurally related to fluorescein, exhibited moderate anti-HIV activity in a bioassay-guided investigation (Omolo et al., 2012).

properties

IUPAC Name

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,21,23-24H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGYJIWVJKJCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303531
Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

CAS RN

518-41-2
Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 518-41-2
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Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl) -benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YC Chiang - 2013 - digitalcommons.library.tmc.edu
Tumor growth often outpaces its vascularization, leading to development of a hypoxic tumor microenvironment. In response, an intracellular hypoxia survival pathway is initiated by …
Number of citations: 3 digitalcommons.library.tmc.edu
T Yee-Joo, E Teng, AE Ting - Journal of Cancer Research & …, 2003 - search.proquest.com
A small inhibitor of the interaction between Bax and Bcl-XL can synergize with methylprednisolone to induce apoptosis in Bcl-XL- Page 1 ORIGINAL PAPER A small inhibitor of the …
Number of citations: 1 search.proquest.com

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